molecular formula C13H23NO4 B179651 Methyl N-boc-2-piperidineacetate CAS No. 183859-36-1

Methyl N-boc-2-piperidineacetate

Cat. No. B179651
M. Wt: 257.33 g/mol
InChI Key: VJNWVGAZYYQKTF-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-piperidineacetate is a chemical compound with the CAS Number: 183859-36-1 and a molecular weight of 257.33 . Its IUPAC name is tert-butyl 2- (2-methoxy-2-oxoethyl)-1-piperidinecarboxylate .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for Methyl N-Boc-2-piperidineacetate is 1S/C13H23NO4/c1-13 (2,3)18-12 (16)14-8-6-5-7-10 (14)9-11 (15)17-4/h10H,5-9H2,1-4H3 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Methyl N-Boc-2-piperidineacetate is a solid at room temperature . It has a molecular weight of 257.33 .

Scientific Research Applications

Application 1: N-Boc Protection of Amines

  • Summary of the Application : Methyl N-Boc-2-piperidineacetate is used for the N-Boc protection of amines. This process is crucial in modern synthetic chemistry as it allows for the protection of the amine group, which is present in various biologically active compounds .
  • Methods of Application : The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature. This method is considered green and simple, and it provides an excellent isolated yield .
  • Results or Outcomes : The N-Boc protection was achieved selectively in excellent isolated yield in a short reaction time at room temperature .

Application 2: Kinetic Resolution of N-Boc-2-arylpiperidines

  • Summary of the Application : Methyl N-Boc-2-piperidineacetate is used in the kinetic resolution of N-Boc-2-arylpiperidines .
  • Methods of Application : The chiral base n-BuLi/(-)-sparteine or n-BuLi/(+)-sparteine surrogate promotes kinetic resolution of N-Boc-2-arylpiperidines by asymmetric deprotonation .
  • Results or Outcomes : The enantioenriched starting material was recovered with yields 39–48% and ers up to 97:3 .

Safety And Hazards

The safety information for Methyl N-Boc-2-piperidineacetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that Methyl N-Boc-2-piperidineacetate could have potential future applications in the pharmaceutical industry.

properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNWVGAZYYQKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468784
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-boc-2-piperidineacetate

CAS RN

183859-36-1
Record name Methyl 1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183859-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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